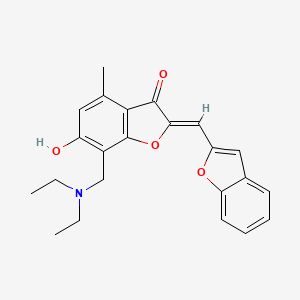

(Z)-2-(benzofuran-2-ylmethylene)-7-((diethylamino)methyl)-6-hydroxy-4-methylbenzofuran-3(2H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(Z)-2-(benzofuran-2-ylmethylene)-7-((diethylamino)methyl)-6-hydroxy-4-methylbenzofuran-3(2H)-one is a useful research compound. Its molecular formula is C23H23NO4 and its molecular weight is 377.44. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound (Z)-2-(benzofuran-2-ylmethylene)-7-((diethylamino)methyl)-6-hydroxy-4-methylbenzofuran-3(2H)-one is a benzofuran derivative that has garnered attention for its potential biological activities, particularly in the realm of anticancer and antimicrobial effects. This article delves into the synthesis, biological evaluation, structure-activity relationships (SAR), and specific case studies related to this compound.

Synthesis

The synthesis of benzofuran derivatives often involves the condensation of appropriate precursors. For the target compound, the synthesis typically involves:

- Formation of Benzofuran Core : The initial step usually involves creating a benzofuran framework through cyclization reactions.

- Substituent Addition : The introduction of diethylamino and hydroxy groups occurs through electrophilic substitution reactions.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of benzofuran derivatives, including the target compound. Key findings include:

- Cytotoxicity : The compound exhibited significant cytotoxic effects against various cancer cell lines. For instance, derivatives of benzofuran have shown IC50 values in the micromolar range against leukemia cells (K562) and solid tumors (e.g., MDA-MB-231) .

- Mechanism of Action : The anticancer activity is often linked to the induction of apoptosis through reactive oxygen species (ROS) generation and mitochondrial dysfunction. For example, compounds similar to the target compound have been shown to increase caspase activity in K562 cells, indicating a pro-apoptotic effect .

Antimicrobial Activity

The target compound has also been evaluated for antimicrobial properties:

- Inhibition Studies : Preliminary tests indicated moderate antimicrobial activity with minimum inhibitory concentration (MIC) values ranging from 16 to 64 µg/mL against various bacterial strains .

Structure-Activity Relationship (SAR)

The biological activity of benzofuran derivatives is heavily influenced by their structural features:

Case Studies

- Anticancer Efficacy : In vitro studies demonstrated that compounds derived from similar scaffolds induced apoptosis in human cancer cells via ROS-mediated pathways. For instance, a related benzofuran derivative showed a significant increase in caspase 3 and 7 activities after 48 hours of exposure .

- Antimicrobial Assessment : A study focusing on a series of benzofuran derivatives reported that certain modifications led to enhanced antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that further optimization could yield potent antimicrobial agents .

科学的研究の応用

Anticancer Applications

Benzofuran derivatives, including the compound , have shown promising anticancer activities. Research indicates that these compounds can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For instance, some benzofuran derivatives have been designed to inhibit the hypoxia-inducible factor (HIF-1) pathway, which is crucial in the progression of various cancers. Studies have demonstrated that certain modifications to the benzofuran structure can enhance their antiproliferative effects against cancer cell lines, including those that are p53-null and p53-mutated .

Case Study: Structure-Activity Relationship

A study on benzene-sulfonamide-based benzofuran derivatives revealed their potential to inhibit tumor growth with lower side effects compared to traditional chemotherapeutics. The incorporation of specific substituents significantly influenced their activity, showcasing the importance of structural modifications in enhancing efficacy .

Antimicrobial Applications

Benzofuran compounds are recognized for their antimicrobial properties against a variety of pathogens, including bacteria and fungi. The compound (Z)-2-(benzofuran-2-ylmethylene)-7-((diethylamino)methyl)-6-hydroxy-4-methylbenzofuran-3(2H)-one has been investigated for its ability to combat multidrug-resistant infections.

Antibacterial Activity

Recent studies have highlighted the effectiveness of benzofuran derivatives against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. For example, compounds with specific substitutions on the benzofuran ring demonstrated significant antibacterial activity, suggesting that structural modifications can lead to enhanced potency against resistant strains .

Antifungal Activity

Research has also focused on the antifungal properties of benzofuran derivatives. Compounds similar to this compound have shown efficacy against various fungal species, including Candida albicans. The mechanism often involves disrupting fungal cell membranes or inhibiting critical metabolic pathways .

Other Therapeutic Applications

Beyond anticancer and antimicrobial activities, benzofuran derivatives exhibit a range of other pharmacological effects:

- Anti-inflammatory : Some studies suggest that these compounds can reduce inflammation through various mechanisms, making them potential candidates for treating inflammatory diseases.

- Antioxidant : The antioxidant properties of benzofurans contribute to their ability to neutralize free radicals, which is beneficial in preventing oxidative stress-related diseases .

化学反応の分析

2.1. Reactivity of the α,β-Unsaturated Ketone

The exocyclic double bond undergoes epoxidation using peracids (e.g., mCPBA) or catalytic Mn complexes with H<sub>2</sub>O<sub>2</sub>/AcOH, yielding an epoxy derivative. This reaction is stereospecific, retaining the Z-configuration . Hydrogenation with Pd/C or PtO<sub>2</sub> under H<sub>2</sub> selectively reduces the double bond, producing a dihydrobenzofuran derivative .

Example Reaction Conditions:

2.2. Hydroxyl Group Transformations

The C6 hydroxyl group is acetylated using acetic anhydride/pyridine, forming a stable acetate ester. Sulfonation with concentrated H<sub>2</sub>SO<sub>4</sub> introduces a sulfonic acid group at the ortho position relative to the hydroxyl group .

Mechanistic Insight:

-

Acetylation proceeds via nucleophilic acyl substitution.

-

Sulfonation involves electrophilic attack by SO<sub>3</sub>, directed by the hydroxyl group’s activating effect .

2.3. Diethylamino-Methyl Group Reactivity

The diethylamino moiety undergoes quaternization with methyl iodide, forming a tetraalkylammonium salt. Under acidic conditions (HCl/EtOH), it demethylates to a primary amine, enabling further functionalization .

Example Reaction Pathway:

-

Quaternization:

3.1. Oxidation of the Benzofuran Core

Mn(III)-salen complexes catalyze the oxidation of the benzofuran ring, introducing hydroxyl or ketone groups at the C4 methyl position. This reactivity is analogous to observations in EGFR inhibitor studies .

Proposed Mechanism:

-

Mn(III) abstracts a hydrogen atom from the methyl group, forming a radical.

-

Oxygen rebound forms a hydroxylated intermediate, which oxidizes further to a ketone .

3.2. Suzuki-Miyaura Coupling

While not directly observed for this compound, the benzofuran core’s halogenated analogs undergo Suzuki coupling with aryl boronic acids. For example, bromination at C5 enables cross-coupling to install aryl groups .

Stability and Degradation Pathways

The compound degrades under UV light via retro-aldol cleavage, releasing benzofuran-2-carbaldehyde and a diethylamino-methyl ketone fragment. Acidic hydrolysis (HCl/H<sub>2</sub>O) breaks the exocyclic double bond, yielding two benzofuran carboxylic acids .

特性

IUPAC Name |

(2Z)-2-(1-benzofuran-2-ylmethylidene)-7-(diethylaminomethyl)-6-hydroxy-4-methyl-1-benzofuran-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO4/c1-4-24(5-2)13-17-18(25)10-14(3)21-22(26)20(28-23(17)21)12-16-11-15-8-6-7-9-19(15)27-16/h6-12,25H,4-5,13H2,1-3H3/b20-12- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUMGBGZMHJHEBG-NDENLUEZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1=C(C=C(C2=C1OC(=CC3=CC4=CC=CC=C4O3)C2=O)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)CC1=C(C=C(C2=C1O/C(=C\C3=CC4=CC=CC=C4O3)/C2=O)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。